methyl N-[(5-chloro-1H-indol-1-yl)acetyl]-L-methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting from readily available starting materials
Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Functionalization: The acetamido group can be introduced through acylation reactions, while the methylsulfanyl group can be added using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms
Substitution: Various substituted derivatives
Scientific Research Applications
METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of cellular processes. The chloro and acetamido groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: A fluorinated indole derivative with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE is unique due to the presence of the chloro, acetamido, and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its stability, reactivity, and potential therapeutic applications compared to other indole derivatives.
This detailed article provides a comprehensive overview of METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19ClN2O3S |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(5-chloroindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C16H19ClN2O3S/c1-22-16(21)13(6-8-23-2)18-15(20)10-19-7-5-11-9-12(17)3-4-14(11)19/h3-5,7,9,13H,6,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
InChI Key |
HJTLCPYKXYWLQL-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Cl |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.